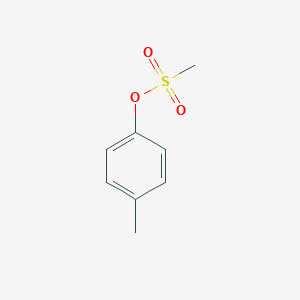
Methanesulfonic acid, 4-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, 4-methylphenyl ester, also known as toluenesulfonic acid, is a colorless liquid with a pungent odor. It is widely used in the chemical industry as a catalyst, solvent, and intermediate in the synthesis of various organic compounds. In recent years, methanesulfonic acid, 4-methylphenyl ester has gained attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of methanesulfonic acid, 4-methylphenyl ester as a catalyst is not fully understood. However, it is believed to function as an acid catalyst by donating a proton to the reactant molecule, which then undergoes a nucleophilic attack by another molecule.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of methanesulfonic acid, 4-methylphenyl ester. However, it has been reported to be toxic and irritating to the skin, eyes, and respiratory system.
Advantages and Limitations for Lab Experiments
Methanesulfonic acid, 4-methylphenyl ester has several advantages as a catalyst in lab experiments. It is a strong acid catalyst that can be used in a wide range of reactions. In addition, it is a liquid at room temperature, making it easy to handle and use. However, its toxicity and irritant properties can pose a risk to researchers, and appropriate safety measures should be taken when handling it.
Future Directions
There are several potential future directions for research on methanesulfonic acid, 4-methylphenyl ester. One area of research could focus on the development of new and efficient synthesis methods using this catalyst. Another area of research could be the investigation of its potential applications in the pharmaceutical industry, such as in the synthesis of new drugs. Additionally, research could be conducted on the toxicological effects of methanesulfonic acid, 4-methylphenyl ester to better understand its potential risks and develop appropriate safety measures.
Synthesis Methods
Methanesulfonic acid, 4-methylphenyl ester can be synthesized through several methods, including the reaction of toluene with sulfuric acid or methanesulfonic acid. In addition, it can also be prepared by the reaction of toluene with methanesulfonyl chloride in the presence of a base.
Scientific Research Applications
Methanesulfonic acid, 4-methylphenyl ester has been widely used in scientific research as a catalyst in various chemical reactions. It has been reported to be an effective catalyst for the synthesis of various organic compounds, including esters, amides, and ethers. In addition, it has also been used as a solvent in the synthesis of organic compounds.
properties
CAS RN |
17177-63-8 |
|---|---|
Product Name |
Methanesulfonic acid, 4-methylphenyl ester |
Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(4-methylphenyl) methanesulfonate |
InChI |
InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h3-6H,1-2H3 |
InChI Key |
XUEGVQIJMFWBLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
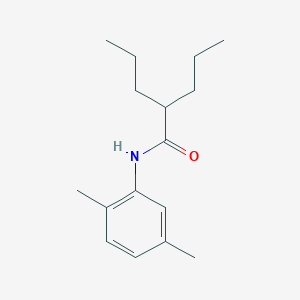
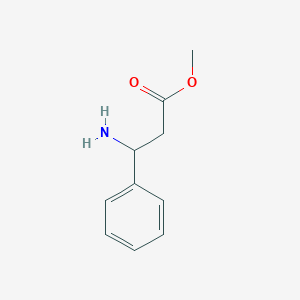
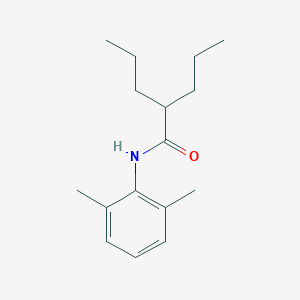
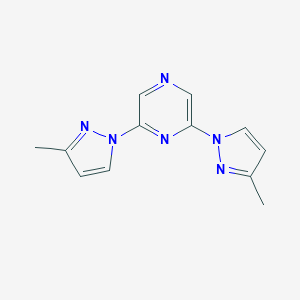

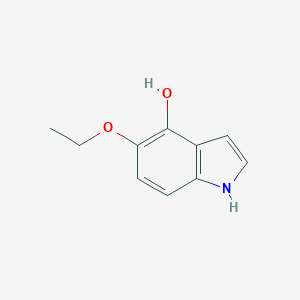

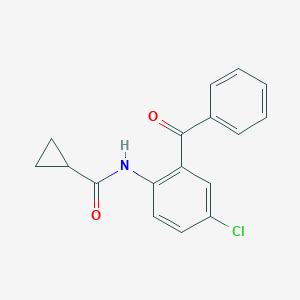
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)


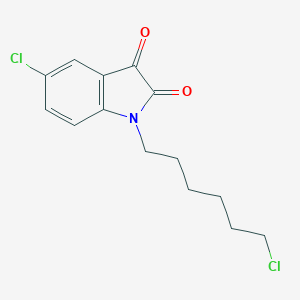
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)